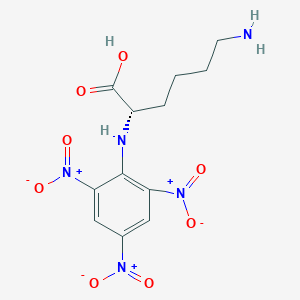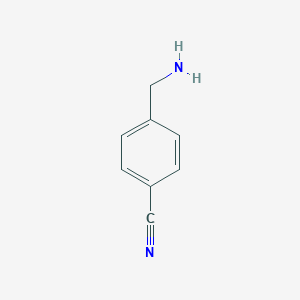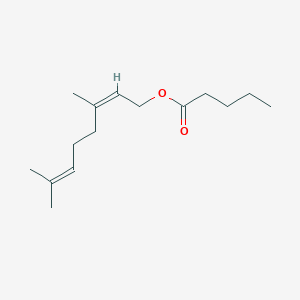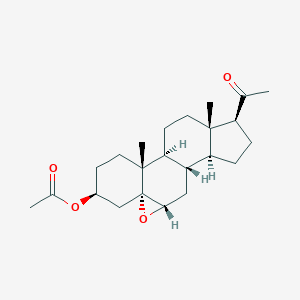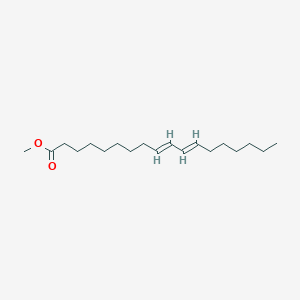
Niobium
Descripción general
Descripción
Niobium is a chemical element with the symbol Nb and atomic number 41 . It is a light grey, crystalline, and ductile transition metal . Niobium is used in alloys, tools and dies, and superconductive magnets . It is closely associated with tantalum in ores and in properties .
Synthesis Analysis
Niobium is mainly obtained from the minerals columbite and tantalite . Its production procedures are complex, the major problem being its separation from tantalum . Separation from tantalum, when necessary, is effected by solvent extraction in a liquid-liquid process .
Molecular Structure Analysis
The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing . A possible crystal structure of Niobium is body-centered cubic structure .
Chemical Reactions Analysis
Niobium reacts with halogens like fluorine, chlorine, bromine, and iodine to form halides . Niobium has a marked tendency to form oxides, hydrides, nitrides, and carbides .
Physical And Chemical Properties Analysis
Niobium is a refractory metal with a high melting point . It is resistant to most organic and inorganic acids, with the exception of HF, at temperatures up to 100°C . The resistance toward alkaline solutions is lower .
Aplicaciones Científicas De Investigación
Supercapacitors and Hybrid Ion Capacitors
Niobium-based materials show great potential in the field of supercapacitors (SCs) and hybrid ion capacitors (HICs) due to their unique crystal structure, rapid ion diffusion ability, excellent chemical durability, and high safety . However, pure niobium pentoxide has poor conductivity, so the preparation of composite materials and doped materials can effectively enhance its conductivity .
Biomass Conversion
Niobium compounds have shown versatility in the conversion of different types of biomass . The world scenario regarding consumption and demand for products based on fossil fuels has demonstrated the imperative need to develop new technologies capable of using renewable resources .
Optoelectronic Devices and Optical Coatings
Niobium’s usefulness in a wide range of practical applications such as in optoelectronic devices and optical coatings has attracted researchers’ attention .
Catalysis and Gas Sensors
Niobium compounds are also used in catalysis and gas sensors . They have been synthesized by various methods like sol-gel, electrodeposition, and chemical vapor deposition .
Precursors for Pure Niobium Metal
Niobium halides are typically used as precursors for the preparation of pure niobium metal or other niobium compounds . They can also serve as catalysts in certain chemical reactions .
Superconducting Magnets of MRI Scanners
Niobium is used in various superconducting materials. These alloys, also containing titanium and tin, are widely used in the superconducting magnets of MRI scanners .
Welding and Nuclear Industries
Other applications of niobium include welding and nuclear industries .
Electronics, Optics, Numismatics, and Jewelry
Niobium also finds its use in electronics, optics, numismatics, and jewelry .
Mecanismo De Acción
Target of Action
Niobium, also known as Columbium, is a transition metal that plays a significant role in various industries due to its unique properties . It is primarily used in the production of high-strength low-alloy steels , and in the creation of superconducting magnets . Recently, it has gained attention for its potential in the electric vehicle industry, where it’s being explored for its ability to reduce charging times and fire risks in lithium-ion batteries .
Mode of Action
Niobium interacts with its targets primarily through the formation of alloys and compounds. For instance, in the production of steel, niobium is added to enhance the strength of the material . In the context of battery technology, niobium oxides have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures .
Biochemical Pathways
Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands. Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble .
Pharmacokinetics
It’s worth noting that niobium is a transition metal and, like other metals, its bioavailability can be influenced by various factors such as its chemical form and the presence of other substances .
Result of Action
The molecular and cellular effects of niobium’s action are most evident in its applications. For example, the formation of niobium oxide nanoparticles can lead to the development of high-power batteries with high Li-diffusion rates . In the context of steel production, the addition of niobium results in enhanced strength of the material .
Action Environment
The action, efficacy, and stability of niobium can be influenced by various environmental factors. For instance, the corrosion resistance of niobium-enhanced steel is crucial, and the addition of niobium has been shown to improve this property, potentially by making the grain structure of the steel finer . Furthermore, the formation and growth of niobium oxide nanoparticles can be influenced by factors such as reaction temperature .
Safety and Hazards
Direcciones Futuras
The future will see niobium as an increasingly important technological solution in a broad spectrum of end uses as specific niobium properties continue to be investigated . The bulk of niobium will continue to go into steel since its present position is unchallenged in the three main microalloyed steel domains (pipe, automotive and structural’s) .
Propiedades
IUPAC Name |
niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVJGMIXFAOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052479 | |
| Record name | Niobium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.90637 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Shiny, soft, ductile metal that develops a bluish cast after oxidizing in air at room temperature over a long time or after heating to 200 deg C; [http://periodic.lanl.gov/elements/41.html] | |
| Record name | Niobium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium | |
CAS RN |
7440-03-1, 53373-50-5 | |
| Record name | Niobium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium, isotope of mass 106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053373505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13031 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niobium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIOBIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05175J654G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What makes niobium suitable for high-performance applications?
A1: Niobium possesses exceptional properties desirable for demanding applications:
- Superconductivity: Niobium becomes a superconductor at cryogenic temperatures, making it valuable for particle accelerators like the Large Electron-Positron Collider (LEP). CERN has pioneered the development of reliable superconducting cavities made from bulk niobium and niobium-sputtered copper. []
- High Melting Point: Niobium boasts a high melting point exceeding 1000°C, making it suitable for high-temperature applications, such as in discharge lamps. []
- Strength at Elevated Temperatures: Niobium alloys exhibit impressive strength at high temperatures. Research shows that adding chromium and zirconium significantly enhances the elevated-temperature strength of niobium, opening avenues for applications in demanding environments. []
Q2: How can the microstructure of niobium be controlled during processing?
A2: Controlling the microstructure of niobium is crucial for optimizing its properties.
- Electron Beam Welding: This technique is vital for joining niobium components, as demonstrated in the development of niobium bellows for beamline connections. A high-speed, focused electron beam minimizes heat input, reducing grain growth and preserving formability. []
Q3: What challenges are associated with processing niobium?
A3: Despite its advantages, processing niobium presents certain challenges:
- Oxidation Resistance: Niobium is susceptible to oxidation, especially at elevated temperatures. To address this, protective coatings or alloys with improved oxidation resistance are being explored. For instance, using materials with higher oxidation resistance than niobium for specific components in discharge lamps is one solution. []
- Density Inhomogeneities: Producing highly homogeneous niobium components can be challenging. Studies on Hot Isostatically Pressed (HIPed) niobium for space applications like the Satellite Test of the Equivalence Principle (STEP) revealed density variations, highlighting the need for improved fabrication techniques for achieving ultra-high homogeneity. []
Q4: What are some notable chemical properties of niobium?
A4: Niobium exhibits diverse reactivity:
- Complex Formation: Niobium readily forms complexes with various ligands. Research highlights the coordination chemistry of niobium(V) with ligands like N-phenylbenzohydroxamic acid and 4-(2-pyridylazo)resorcinol. [] These complexes exhibit distinct spectroscopic properties, aiding in the development of analytical methods for niobium determination.
- Redox Chemistry: Niobium can exist in various oxidation states, leading to rich redox chemistry. Studies on (5,10,15,20-tetraphenylporphinato)niobium(V) complexes reveal intriguing electrochemical behavior, with niobium(V) reduction occurring before ligand reduction. []
- Catalytic Activity: Niobium complexes, particularly low-valent niobium(III) species, demonstrate promising catalytic activity. They efficiently catalyze [2+2+2] cycloaddition reactions of alkynes and alkenes, offering a new synthetic route to cyclohexa-1,3-dienes. []
Q5: How is the structure of niobium compounds characterized?
A5: A combination of techniques is employed for structural characterization:
- X-ray Diffraction: This technique reveals the crystal structure of niobium compounds, providing insights into their arrangement at the atomic level. []
- Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) offer information about bonding, electronic structure, and elemental composition. For example, XPS analysis revealed the presence of low-valence niobium oxides (NbO2 and NbO) in niobium anodes used for capacitors, impacting their performance. []
Q6: What are the uses of niobium in capacitors?
A6: Niobium's ability to form a stable oxide layer makes it suitable for capacitors:
- Dielectric Layer: Niobium oxide (Nb2O5) serves as the dielectric layer in niobium capacitors. The stability of this layer significantly influences capacitor performance. [] Research focuses on optimizing the formation process to achieve a stable dielectric film with high capacitance and low leakage current. [, ]
Q7: How is niobium used in steel manufacturing?
A7: Niobium is a crucial microalloying element in steel production:
- Strength and Hardenability: Adding niobium to steel, even in small amounts (e.g., 0.095 wt.%), significantly enhances its strength and hardenability. [] This effect is attributed to the precipitation of niobium carbide (NbC) during solidification, refining the microstructure and improving mechanical properties. [, ]
Q8: What are the applications of niobium in biomedical materials?
A8: The biocompatibility of niobium makes it attractive for biomedical uses:
- Implants: Niobium's biocompatibility makes it suitable for implants. Research is exploring the use of anodized, nanoporous niobium oxide layers on titanium implants for enhanced bioactivity and osseointegration. []
- Composites: Niobium oxide additions (5 and 10 wt.%) to hydroxyapatite, a key component of bone, enhance its mechanical properties, particularly compressive strength. [] This finding holds promise for developing stronger and more durable bone replacement materials.
Q9: What are the emerging areas of research on niobium?
A9: Research on niobium continues to expand into new frontiers:
- Nanomaterials: The synthesis and applications of niobium-based nanomaterials, such as spiky niobium oxide nanoparticles, are gaining attention. These nanostructures show promise in catalysis and photocatalysis due to their unique morphology and electronic properties. []
- Energy Storage: Layered niobium phosphates are being explored as potential electrode materials for high-voltage supercapacitors. Their layered structure and the ability of niobium to exist in multiple oxidation states make them promising for energy storage applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

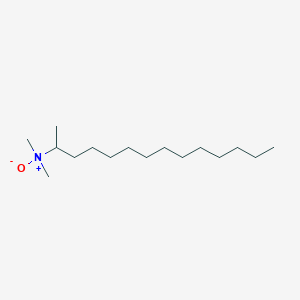
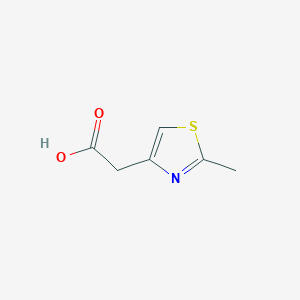
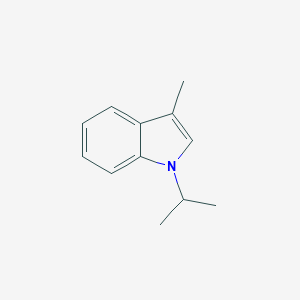
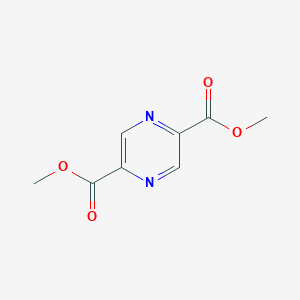
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
